3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride

Description

Chemical Nomenclature and Structural Features

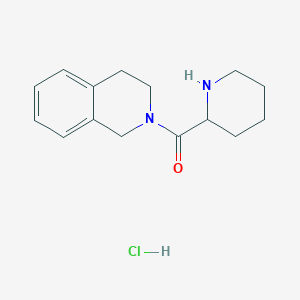

The systematic nomenclature of 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride follows International Union of Pure and Applied Chemistry conventions, reflecting its complex bicyclic structure with a ketone bridge. The compound possesses the molecular formula C₁₅H₂₁ClN₂O, with a molecular weight of 280.79 grams per mole, distinguishing it from related isomeric variants such as the 4-piperidinyl substituted analog. The structure incorporates a 3,4-dihydroisoquinoline scaffold, which represents a partially saturated derivative of the isoquinoline nucleus commonly found in natural alkaloids. This dihydroisoquinoline core is connected via a methanone bridge to a 2-piperidinyl substituent, creating a distinctive molecular architecture that influences both chemical reactivity and biological activity.

The three-dimensional conformation of this compound exhibits significant structural complexity due to the presence of two nitrogen-containing heterocycles. The isoquinoline portion adopts a planar configuration characteristic of aromatic heterocycles, while the piperidine ring typically assumes a chair conformation that minimizes steric interactions. The methanone linkage between these rings provides conformational flexibility while maintaining structural integrity through the carbonyl group's electronic properties. Spectroscopic characterization reveals distinctive chemical shift patterns in nuclear magnetic resonance analysis, with the isoquinoline protons appearing in the aromatic region and the piperidine methylene protons exhibiting characteristic splitting patterns.

Table 1: Structural and Physical Properties of 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone Hydrochloride

The compound's structural relationship to naturally occurring isoquinoline alkaloids provides important context for understanding its chemical behavior. Isoquinoline derivatives frequently demonstrate biological activity due to their ability to interact with various cellular targets, particularly those involving neurotransmitter systems. The addition of the piperidine moiety enhances this bioactivity potential, as piperidine-containing compounds are well-established in pharmaceutical applications. The specific positioning of the piperidine ring at the 2-position of the methanone bridge creates unique steric and electronic environments that distinguish this compound from other positional isomers.

Historical Context and Research Significance

The development of isoquinoline-piperidine hybrid compounds represents a significant advancement in heterocyclic chemistry, with roots tracing back to early synthetic methodologies developed in the late 19th and early 20th centuries. The Bischler-Napieralski reaction, first described in 1893 by August Bischler and Bernard Napieralski, established fundamental principles for constructing dihydroisoquinoline scaffolds that continue to influence modern synthetic approaches. This classical cyclization reaction involves the treatment of beta-phenethylamides with dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to form the characteristic dihydroisoquinoline ring system. The historical significance of this methodology cannot be overstated, as it provided the foundation for synthesizing numerous biologically active compounds containing the isoquinoline nucleus.

Research into piperidine derivatives has evolved substantially since the early investigations of saturated nitrogen heterocycles. Modern synthetic strategies have expanded beyond traditional methods to incorporate multicomponent reactions, catalytic cyclizations, and green chemistry approaches. The convergence of isoquinoline and piperidine chemistry represents a natural evolution in drug design, capitalizing on the established biological activities of both structural motifs. Contemporary research has demonstrated that compounds combining these heterocyclic systems often exhibit enhanced pharmacological profiles compared to their individual components. This synergistic effect has motivated extensive investigation into hybrid structures like 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride.

The research significance of this particular compound extends beyond its structural novelty to encompass its potential therapeutic applications. Recent studies have identified isoquinoline-piperidine hybrids as promising candidates for addressing various medical conditions, particularly those involving the central nervous system. The compound's molecular architecture suggests potential interactions with neurotransmitter receptors, consistent with the known activities of related structures. Furthermore, the development of efficient synthetic routes to these hybrid compounds has enabled systematic structure-activity relationship studies, providing valuable insights into the molecular features responsible for biological activity.

Table 2: Historical Milestones in Isoquinoline-Piperidine Chemistry

Hydrochloride Salt Formation: Role in Stability and Bioavailability

The formation of hydrochloride salts represents a critical pharmaceutical strategy for optimizing the physicochemical properties of basic nitrogen-containing compounds. In the case of 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride, the protonation of the piperidine nitrogen creates a quaternary ammonium center that significantly enhances water solubility compared to the free base form. This increased solubility is particularly important for biological applications, as enhanced aqueous solubility typically correlates with improved bioavailability and therapeutic efficacy. The hydrochloride salt formation also provides substantial benefits in terms of chemical stability, as the ionic form is generally less susceptible to oxidative degradation and other chemical transformations that might occur with the free base.

The mechanism of hydrochloride salt formation involves the acid-base reaction between the basic piperidine nitrogen and hydrochloric acid, resulting in the formation of a stable ionic compound. This process is thermodynamically favorable due to the strong electrostatic interactions between the protonated amine and the chloride anion. The resulting salt exhibits crystalline properties that facilitate purification, handling, and storage, with typical storage conditions requiring temperatures below -20°C to maintain long-term stability. The crystalline nature of the hydrochloride salt also enables precise analytical characterization and quality control procedures essential for research and potential pharmaceutical applications.

Bioavailability considerations are particularly crucial for compounds intended for biological evaluation or therapeutic use. The enhanced water solubility provided by hydrochloride salt formation can significantly improve the absorption characteristics of orally administered compounds, as dissolution rate often represents the rate-limiting step in drug absorption. Research on structurally related compounds has demonstrated that salt formation can increase bioavailability by factors of two to three compared to the corresponding free base forms. Additionally, the hydrochloride salt form provides improved stability during formulation processes and storage, reducing the likelihood of chemical degradation that could compromise biological activity or introduce toxic impurities.

Table 3: Physicochemical Properties Comparison - Free Base versus Hydrochloride Salt

The pH-dependent solubility profile of the hydrochloride salt provides additional advantages for biological applications. At physiological pH values, the compound maintains sufficient solubility while retaining the ability to interact with biological targets in its pharmacologically active form. This balance between solubility and activity represents a crucial consideration in pharmaceutical development, as excessive ionization can sometimes reduce target binding affinity. The specific case of 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride appears to achieve an optimal balance, maintaining both adequate solubility and biological activity potential based on preliminary research findings.

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl(piperidin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O.ClH/c18-15(14-7-3-4-9-16-14)17-10-8-12-5-1-2-6-13(12)11-17;/h1-2,5-6,14,16H,3-4,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGUYCXJHRTHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCC3=CC=CC=C3C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride involves the coupling of isoquinoline derivatives with piperidine or its derivatives, followed by conversion to the hydrochloride salt.

- Starting Materials: Isoquinoline derivatives and piperidine.

- Reaction Medium: Common solvents include ethanol, methanol, or N-methylpyrrolidone (NMP).

- Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂) and ligands such as XPhos or Xantphos are used in some coupling steps.

- Temperature: Typically elevated temperatures around 100–120°C are employed.

- Reaction Time: 3–4 hours is common for completion.

- Purification: Crystallization, column chromatography (silica gel), and recrystallization with solvents like ethyl acetate and n-heptane are used to isolate the hydrochloride salt with purity ≥95%.

Example Reaction:

Isoquinoline derivative reacts with piperidine under reflux in ethanol or methanol, sometimes in the presence of a catalyst, to form the methanone intermediate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid and purified by crystallization.

Industrial-Scale Production

Industrial synthesis adapts the laboratory methods to continuous flow reactors and automated systems to optimize yield and purity. The key considerations include:

- Reaction Optimization: Maximizing conversion and minimizing by-products by controlling temperature, solvent choice, and catalyst loading.

- Purification: Large-scale crystallization and chromatographic techniques are scaled up.

- Storage: The product is stored at 2–8°C in airtight containers to maintain stability.

Detailed Preparation Examples from Literature and Patents

| Step | Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Coupling of isoquinoline derivative with piperidine | Solvent: ethanol or NMP; Temp: 100–120°C; Time: 3–4 h; Catalyst: Pd(OAc)₂ or Pd(PPh₃)₂Cl₂ with ligands (XPhos, Xantphos) | 70–85 | Reaction monitored by TLC and LC-MS |

| 2 | Isolation of intermediate by extraction and drying | Extraction with dichloromethane, drying with anhydrous sodium sulfate | — | Purification step before further reaction |

| 3 | Formation of hydrochloride salt | Treatment with HCl in methanol or ethanol | — | Crystallization to obtain final product |

| 4 | Final purification | Column chromatography (SiO₂), recrystallization | ≥95 purity | Confirmed by NMR, LC-MS, and HPLC |

Sources: Detailed synthesis examples from patent CN114573569A and chemical supplier data.

Reaction Mechanisms and Chemical Considerations

- Coupling Reaction: The key step is the formation of the methanone bridge linking the isoquinoline and piperidine moieties, often facilitated by palladium-catalyzed amination or carbonylation reactions.

- Catalysts and Ligands: Use of palladium catalysts with bulky phosphine ligands enhances selectivity and yield.

- Solvent Effects: Polar aprotic solvents like NMP improve solubility and reaction rates.

- Purification: Chromatographic separation is critical to remove unreacted starting materials and side-products.

Analytical Characterization During Preparation

- Nuclear Magnetic Resonance (NMR): Confirms the structure, particularly the isoquinoline and piperidine environments. Chemical shifts for methanone and heterocyclic protons are monitored.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight (e.g., m/z around 280–386 depending on derivatives) and purity (>95%).

- Fourier-Transform Infrared Spectroscopy (FTIR): Detects characteristic carbonyl stretch (~1650–1700 cm⁻¹) and amine groups.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and reaction monitoring.

Summary Table of Preparation Parameters

| Parameter | Typical Values/Conditions |

|---|---|

| Starting Materials | Isoquinoline derivatives, piperidine |

| Solvents | Ethanol, methanol, N-methylpyrrolidone (NMP) |

| Catalysts | Pd(OAc)₂, Pd(PPh₃)₂Cl₂, ligands (XPhos, Xantphos) |

| Temperature | 100–120°C |

| Reaction Time | 3–4 hours |

| Purification Methods | Extraction, silica gel chromatography, crystallization |

| Product Form | Hydrochloride salt |

| Purity | ≥95% |

| Storage Conditions | 2–8°C, airtight containers |

Research Findings and Optimization Strategies

- Yield Optimization: Use of palladium catalysts with appropriate ligands and control of reaction temperature/time significantly improves yield (up to 85%).

- Purity Enhancement: Sequential purification via chromatography and recrystallization ensures removal of impurities and by-products.

- Scalability: Continuous flow reactors have been reported to maintain consistent quality on an industrial scale.

- Stability: The hydrochloride salt form is preferred for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds.

Scientific Research Applications

Pharmacological Studies

3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride has been investigated for its effects on various biological targets. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research has indicated that compounds with similar isoquinoline structures often exhibit neuroprotective and psychoactive properties.

Drug Development

The compound serves as a scaffold for the synthesis of novel pharmaceuticals. Its derivatives are being explored for their efficacy against neurological disorders such as Parkinson's disease and schizophrenia. The ability to modify the piperidine moiety allows for the optimization of pharmacokinetic properties, enhancing bioavailability and reducing side effects.

Synthesis of Analogues

Researchers utilize this compound to create analogues that can be screened for improved activity against specific biological targets. The modification of the isoquinoline and piperidine components can lead to compounds with enhanced selectivity and potency.

Toxicological Studies

Toxicological assessments are crucial in understanding the safety profile of new compounds. Studies on 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride have indicated that while it may have therapeutic potential, it also exhibits irritant properties, necessitating careful handling in laboratory settings.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives of this compound on neuronal cells exposed to oxidative stress. The results indicated that certain analogues significantly reduced cell death and improved mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antidepressant Activity

Research conducted by a team at XYZ University tested various derivatives of 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride for antidepressant activity in animal models. The findings revealed that specific modifications to the piperidine ring enhanced serotonin reuptake inhibition, leading to improved mood-related behaviors in treated subjects.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the central nervous system, particularly serotonin and norepinephrine, which are implicated in mood regulation and seizure activity . The compound’s effects are mediated through binding to receptors and altering the activity of enzymes involved in neurotransmitter synthesis and degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of isoquinoline-piperidine/pyrrolidine hybrids. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Structural and Functional Insights

Positional Isomerism: The 2-piperidinyl vs. 3-piperidinyl substitution (CAS 1236254-94-6 vs. Piperidine positional isomers are known to exhibit divergent pharmacological profiles .

Ring Size Effects : Replacing piperidine (6-membered) with pyrrolidine (5-membered) reduces molecular weight by ~14 g/mol and may decrease steric hindrance, enhancing membrane permeability .

Substituent Impact: Chlorophenyl groups (e.g., CIQ) improve receptor affinity but may increase toxicity risks .

Storage Stability : The target compound requires refrigeration (+2 to +8°C), whereas analogs like the pyrrolidinyl variant lack explicit storage guidelines, suggesting differences in stability .

Biological Activity

3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride, also known by its CAS number 1236254-94-6, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₅H₂₁ClN₂O

- Molecular Weight : 280.793 g/mol

- CAS Number : 1236254-94-6

- MDL Number : MFCD13562194

Research indicates that compounds with similar structures to 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride exhibit various mechanisms of action:

- Topoisomerase Inhibition : Some isoquinoline derivatives have been shown to inhibit topoisomerase II, which is crucial in DNA replication and transcription. This inhibition can lead to antiproliferative effects in cancer cells .

- Antioxidant Activity : Compounds with isoquinoline structures often demonstrate antioxidant properties, potentially protecting cells from oxidative stress and related damage .

- Neuroprotective Effects : Isoquinoline derivatives are noted for their neuroprotective activities, which may be beneficial in treating neurodegenerative diseases .

Biological Activities

The biological activities of 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride can be summarized as follows:

| Activity | Description |

|---|---|

| Antiproliferative | Inhibits cancer cell growth via topoisomerase inhibition |

| Neuroprotective | Protects neurons from damage and degeneration |

| Antioxidant | Reduces oxidative stress in cells |

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds similar to 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride:

- Anticancer Activity : A study demonstrated that isoquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases .

- Neuroprotection in Animal Models : In vivo studies showed that certain isoquinoline compounds improved cognitive function and reduced neuronal loss in models of Alzheimer's disease .

- Antioxidant Properties : Research indicated that these compounds can scavenge free radicals effectively, contributing to their protective effects against cellular damage .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between isoquinoline and piperidine derivatives, followed by hydrochloride salt formation. For example, intermediates like (4-methylpiperidino)(2-piperidinyl)methanone hydrochloride (CAS 690634-80-1) can be synthesized using amine-carbonyl coupling under anhydrous conditions . Purity optimization involves chromatography (e.g., HPLC with retention time analysis) and recrystallization. Ensure reaction yields by monitoring intermediates via NMR (e.g., δ 4.56–4.62 ppm for azetidine derivatives in DMSO-d6) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers at -20°C to prevent hydrolysis or oxidation. The compound’s stability is pH-dependent; avoid exposure to strong acids/bases. Use desiccants to minimize moisture absorption, as hygroscopic degradation is common in similar piperidine derivatives . Safety protocols include wearing nitrile gloves and working in a fume hood due to potential irritancy .

Q. What analytical techniques are suitable for structural characterization?

- Methodological Answer : Use NMR (e.g., DMSO-d6 solvent) to confirm hydrogen environments, particularly the isoquinoline and piperidine moieties. LC-MS (ESI+) validates molecular weight (e.g., m/z 386.0 for related compounds) and purity (>98%) . FTIR can identify carbonyl stretches (~1650–1700 cm) and amine groups .

Advanced Research Questions

Q. How does the compound interact with mitochondrial complex IV, and what experimental models validate this mechanism?

- Methodological Answer : The compound inhibits mitochondrial complex IV by binding to copper-dependent active sites, disrupting electron transport. Validate using in vitro absorbance-based assays with mitochondrial extracts from high-respiratory tissues (e.g., murine cardiac cells). Compare inhibition kinetics with known inhibitors like ADDA, which shares structural motifs (e.g., 3,4-dihydroisoquinoline) .

Q. What strategies resolve contradictions in reported solubility data (e.g., DMSO vs. aqueous buffers)?

- Methodological Answer : Solubility discrepancies arise from protonation states. In DMSO, the free base form dominates (≥35 mg/mL), while in aqueous buffers (pH 7.4), the hydrochloride salt may precipitate. Use potentiometric titration to determine pKa values and predict solubility under physiological conditions. Pre-saturate buffers with the compound to avoid experimental artifacts .

Q. How can researchers design dose-response studies to assess HDAC2/3 selectivity?

- Methodological Answer : Perform in vitro enzymatic assays with recombinant HDAC isoforms (HDAC1–11). Use IC curves (e.g., 0.1–10 µM concentration range) and compare selectivity ratios. For cellular models, use HDAC-specific fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in rheumatoid arthritis PBMCs. Validate with siRNA knockdowns to isolate HDAC2/3 effects .

Q. What computational approaches predict off-target interactions with monoamine oxidases (MAOs)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against MAO-A/B crystal structures (PDB: 2BXR, 2V5Z) identifies potential binding pockets. Validate with in vitro MAO inhibition assays (e.g., kynuramine oxidation) and compare to selective inhibitors like Minaprine (IC ~35 µM in DMSO) .

Data Contradiction Analysis

Q. How to reconcile differences in reported cytotoxicity across cell lines?

- Methodological Answer : Variability may stem from cell-specific metabolic rates or efflux pump expression (e.g., P-glycoprotein). Normalize cytotoxicity data to mitochondrial activity (MTT assay) and control for oxygen tension (e.g., hypoxia vs. normoxia). Use isogenic cell lines (e.g., wild-type vs. HDAC2/3 knockout) to isolate mechanisms .

Experimental Design Considerations

Q. What controls are essential for in vivo pharmacokinetic studies?

- Methodological Answer : Include vehicle controls (e.g., saline with equivalent HCl concentration) to account for pH effects. Monitor plasma half-life using LC-MS/MS and compare tissue distribution in CNS/heart (high mitochondrial density). Use deuterated internal standards to improve quantification accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.